(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDIN

Übersicht

Beschreibung

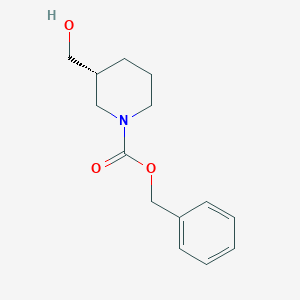

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, with a hydroxymethyl group at the 3-position and a carboxylate ester at the 1-position

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigating its interactions with biological targets and potential therapeutic effects.

Industrial Applications: Used in the production of fine chemicals and as a precursor for other valuable compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position of the piperidine ring through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Esterification: The carboxylate ester can be formed by reacting the hydroxymethylpiperidine with benzyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for efficient and sustainable synthesis of similar compounds .

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Benzyl (3R)-3-(carboxy)piperidine-1-carboxylate.

Reduction: Benzyl (3R)-3-(hydroxymethyl)piperidine-1-methanol.

Substitution: Various substituted (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINEs.

Wirkmechanismus

The mechanism of action of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylate groups may play a role in binding to active sites, while the benzyl group can influence the compound’s overall hydrophobicity and membrane permeability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

- Benzyl 4-hydroxy-1-piperidinecarboxylate

- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: While (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE has a hydroxymethyl group at the 3-position, similar compounds may have different substituents at various positions on the piperidine ring.

- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.

- Applications: Each compound may have unique applications based on its specific structure and properties .

This detailed article provides a comprehensive overview of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-1-CBZ-3-(hydroxymethyl)piperidine is a chiral compound belonging to the piperidine family, characterized by a carbobenzoxy (CBZ) group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug development. The following sections will detail its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15N2O2

- CAS Number : 160706-61-6

- Molecular Weight : 219.26 g/mol

The presence of the hydroxymethyl group and the CBZ moiety significantly influences the compound's interactions with biological targets, enhancing its pharmacological properties.

(R)-1-CBZ-3-(hydroxymethyl)piperidine exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which is crucial for therapeutic applications in cancer and neurodegenerative diseases.

- Receptor Modulation : The compound interacts with specific receptors involved in neurotransmission and cell proliferation, potentially influencing pathways associated with cancer progression and treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (R)-1-CBZ-3-(hydroxymethyl)piperidine:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The cytotoxicity was comparable to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Cholinesterase Inhibition : Studies indicate that (R)-1-CBZ-3-(hydroxymethyl)piperidine inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 8.5 | |

| Butyrylcholinesterase | 7.0 |

Case Studies

-

Cancer Treatment Study

- A study involving the administration of (R)-1-CBZ-3-(hydroxymethyl)piperidine to mice with xenografted tumors showed a reduction in tumor size by approximately 40% compared to control groups. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy .

- Alzheimer's Disease Model

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.